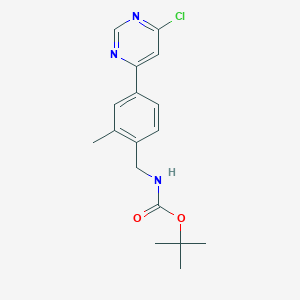
tert-Butyl 4-(6-chloropyrimidin-4-yl)-2-methylbenzylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-氯嘧啶-4-基)-2-甲基苄基氨基甲酸叔丁酯是一种结构复杂的化合物,包含叔丁基、氯嘧啶环和甲基苄基氨基甲酸酯部分。
准备方法
合成路线和反应条件
4-(6-氯嘧啶-4-基)-2-甲基苄基氨基甲酸叔丁酯的合成通常涉及多个步骤,从易得的起始原料开始。一种常见的合成路线包括以下步骤:
氯嘧啶环的形成: 氯嘧啶环可以通过适当的嘧啶前体与氯化剂反应合成。
叔丁基的连接: 叔丁基是在叔丁基氯甲酸酯存在下,在如三乙胺等碱的存在下引入的。
甲基苄基氨基甲酸酯部分的形成: 该步骤涉及在适当条件下,氯嘧啶中间体与甲基苄胺衍生物反应,形成最终产物。
工业生产方法
4-(6-氯嘧啶-4-基)-2-甲基苄基氨基甲酸叔丁酯的工业生产方法可能涉及优化反应条件,以确保高产率和纯度。这些方法通常包括:
催化剂的使用: 可以使用催化剂来提高反应速率和选择性。
控制反应条件: 温度、压力和溶剂选择应仔细控制,以最大限度地提高效率。
纯化技术: 重结晶、色谱法和蒸馏等技术用于纯化最终产物。
化学反应分析
反应类型
4-(6-氯嘧啶-4-基)-2-甲基苄基氨基甲酸叔丁酯可以进行多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化。
还原: 还原反应可以使用如氢化铝锂等还原剂进行。
取代: 氯嘧啶环可以与胺或硫醇等亲核试剂发生亲核取代反应。
常见的试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在氢氧化钠等碱的存在下进行亲核试剂。
主要形成的产物
氧化: 含有额外含氧官能团的氧化衍生物。
还原: 氢原子取代某些官能团的还原衍生物。
取代: 用新的官能团取代氯原子的取代衍生物。
科学研究应用
4-(6-氯嘧啶-4-基)-2-甲基苄基氨基甲酸叔丁酯在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性,如抗菌或抗癌活性。
医学: 探索其在药物开发中的潜在治疗应用。
工业: 用于生产特种化学品和材料。
作用机制
4-(6-氯嘧啶-4-基)-2-甲基苄基氨基甲酸叔丁酯的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能通过以下途径发挥作用:
与酶结合: 抑制或激活参与生物过程的特定酶。
与受体相互作用: 调节受体活性以影响细胞信号通路。
改变基因表达: 影响参与各种生理功能的基因表达。
相似化合物的比较
类似化合物
- 4-[(6-氯嘧啶-4-基)氨基]哌啶-1-羧酸叔丁酯
- 3-(6-氯嘧啶-4-基)氮杂环丁烷-1-羧酸叔丁酯
- N-(叔丁基)-6-氯嘧啶-4-胺
独特性
4-(6-氯嘧啶-4-基)-2-甲基苄基氨基甲酸叔丁酯因其官能团的特定组合而独一无二,赋予其独特的化学性质和潜在应用。其结构允许多种化学反应性和与生物靶标的相互作用,使其成为研究和开发中的一种有价值的化合物。
生物活性
tert-Butyl 4-(6-chloropyrimidin-4-yl)-2-methylbenzylcarbamate is a synthetic compound notable for its potential therapeutic applications, particularly as an inhibitor of Bruton's tyrosine kinase (BTK). This enzyme plays a critical role in B-cell receptor signaling, making it a significant target in the treatment of B-cell malignancies and autoimmune diseases. The compound's molecular formula is C17H20ClN3O2 with a molecular weight of approximately 333.81 g/mol .
Structural Characteristics
The compound features a complex structure that includes:
- tert-butyl group : Contributes to the hydrophobic character.
- Chloropyrimidine moiety : Implicated in biological activity through enzyme interactions.
- Benzylcarbamate functional group : Enhances binding properties to biological targets.
This compound primarily functions as a selective inhibitor of BTK. The inhibition of BTK disrupts the signaling pathways essential for B-cell proliferation and survival, which is crucial in various hematological malignancies. The compound's selectivity and potency can be influenced by structural modifications, allowing for enhanced therapeutic efficacy .
Interaction Studies
Research has focused on the binding affinity and selectivity of this compound towards BTK. Biochemical assays are employed to determine the IC50 values, which indicate the concentration required to inhibit 50% of the enzyme's activity. Structural studies, such as X-ray crystallography, provide insights into the molecular interactions between the compound and BTK, revealing key amino acid residues involved in binding .
Comparative Analysis
A comparison with structurally similar compounds highlights unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate | Contains a piperazine ring | Focused on CNS activity |
| tert-Butyl N-[7-(2-chloropyrimidin-4-yl)-3,4-dihydro-1H-isocromen-4-yl]carbamate | Incorporates an isochromen moiety | Potential anti-inflammatory properties |
| tert-Butyl N-[6-[6-[1-methylpyrazol-4-yl]amino]pyrimidin-4-yl]-1,3-thiazole-5-carboxamide | Features a thiazole ring | Broader spectrum of biological activity |
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits BTK activity in various cell lines. For example, a study reported that modifications to the compound increased its potency against specific B-cell lines, suggesting that structural optimization can lead to more effective therapeutic agents .
Clinical Implications
The potential clinical applications are vast, particularly in treating diseases such as chronic lymphocytic leukemia (CLL) and other B-cell related disorders. Ongoing research aims to evaluate the compound's efficacy in animal models and eventually in clinical trials to assess its safety and effectiveness in humans .
Future Directions
Future research will likely focus on:
- Optimization of Structure : Enhancing selectivity and potency through chemical modifications.
- Understanding Resistance Mechanisms : Investigating how cancer cells may develop resistance to BTK inhibitors.
- Combination Therapies : Exploring the efficacy of this compound in combination with other therapeutic agents.
属性
分子式 |
C17H20ClN3O2 |
|---|---|
分子量 |
333.8 g/mol |
IUPAC 名称 |
tert-butyl N-[[4-(6-chloropyrimidin-4-yl)-2-methylphenyl]methyl]carbamate |
InChI |
InChI=1S/C17H20ClN3O2/c1-11-7-12(14-8-15(18)21-10-20-14)5-6-13(11)9-19-16(22)23-17(2,3)4/h5-8,10H,9H2,1-4H3,(H,19,22) |
InChI 键 |
HFNKONYNTHHWTI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CC(=NC=N2)Cl)CNC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















